molecular formula C19H20ClN3O4S B2367928 N-(4-(N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)sulfamoyl)phenyl)acetamide CAS No. 954608-34-5

N-(4-(N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)sulfamoyl)phenyl)acetamide

Cat. No.: B2367928
CAS No.: 954608-34-5
M. Wt: 421.9
InChI Key: RXSNRMOEFUCQRH-UHFFFAOYSA-N
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Description

N-(4-(N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)sulfamoyl)phenyl)acetamide is a useful research compound. Its molecular formula is C19H20ClN3O4S and its molecular weight is 421.9. The purity is usually 95%.
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Biological Activity

N-(4-(N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)sulfamoyl)phenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H13ClN2O3SC_{14}H_{13}ClN_{2}O_{3}S, with a molecular weight of 304.78 g/mol. The compound features a chlorophenyl group, a pyrrolidine ring, and a sulfonamide moiety, which are crucial for its biological activity.

Synthesis

The synthesis typically involves multiple steps:

  • Formation of the Pyrrolidine Ring : Starting from 4-chlorobenzaldehyde, an appropriate amine is reacted to form an imine intermediate, which undergoes cyclization to yield the pyrrolidinone.
  • Acylation : The pyrrolidinone is acylated with acetic anhydride to produce the target compound.
  • Sulfonamide Formation : The final step involves the introduction of the sulfamoyl group through nucleophilic substitution reactions.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation, which could be beneficial in cancer treatment.
  • Antimicrobial Activity : It has shown effectiveness against various bacterial strains, particularly Gram-positive bacteria like Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) .

Biological Activity Data

Research indicates that compounds with similar structures exhibit a range of biological activities. A study on chloroacetamides demonstrated that those with halogenated phenyl rings were particularly effective due to their high lipophilicity, allowing them to penetrate cell membranes effectively .

Antimicrobial Activity

A comparative analysis of several chloroacetamides revealed the following efficacy against various pathogens:

CompoundTarget PathogenEfficacy
N-(4-chlorophenyl)-2-chloroacetamideStaphylococcus aureusHigh
N-(4-chlorophenyl)-2-chloroacetamideEscherichia coliModerate
N-(4-chlorophenyl)-2-chloroacetamideCandida albicansLow

The presence of the chlorophenyl group significantly enhances antimicrobial properties compared to non-halogenated analogs .

Case Studies

  • Anticancer Properties : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines by disrupting cell signaling pathways related to proliferation and survival.
  • Neuroprotective Effects : Preliminary animal model studies suggest potential neuroprotective effects, indicating that this compound may influence neuroinflammatory responses and promote neuronal survival under stress conditions .

Properties

IUPAC Name

N-[4-[[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methylsulfamoyl]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O4S/c1-13(24)22-16-4-8-18(9-5-16)28(26,27)21-11-14-10-19(25)23(12-14)17-6-2-15(20)3-7-17/h2-9,14,21H,10-12H2,1H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXSNRMOEFUCQRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2CC(=O)N(C2)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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